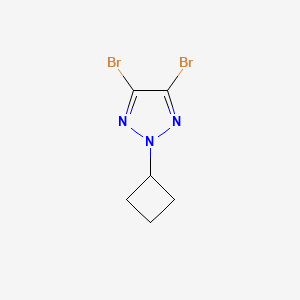

4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7Br2N3 |

|---|---|

Molecular Weight |

280.95 g/mol |

IUPAC Name |

4,5-dibromo-2-cyclobutyltriazole |

InChI |

InChI=1S/C6H7Br2N3/c7-5-6(8)10-11(9-5)4-2-1-3-4/h4H,1-3H2 |

InChI Key |

PYYHPNOOOYAQGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2N=C(C(=N2)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

properties of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole

An In-Depth Technical Guide to 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel compound 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole. While specific experimental data for this exact molecule is not yet prevalent in published literature, this document extrapolates from established principles of organic chemistry and the known characteristics of analogous structures to provide a robust predictive profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential of highly functionalized heterocyclic compounds. The dibromo-moieties on the triazole ring serve as versatile synthetic handles, opening avenues for further molecular elaboration through cross-coupling reactions, making this compound a potentially valuable building block in the synthesis of complex molecular architectures.

Introduction and Rationale

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, ability to form hydrogen bonds, and dipole character, which contribute to its frequent use in the design of bioactive molecules.[1][2] The introduction of bromine atoms at the 4 and 5 positions of the triazole ring, as in our target compound, significantly enhances its utility as a synthetic intermediate. These halogens can be selectively manipulated through various organometallic cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the chemical space around the triazole core.[3][4]

The N-cyclobutyl group is of particular interest in drug design as it can improve metabolic stability and cell membrane permeability, and provide a three-dimensional structural element that can favorably interact with biological targets. This guide, therefore, presents 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole as a promising, yet underexplored, platform for the development of novel therapeutics.

Physicochemical and Predicted Properties

Based on the known properties of the parent compound, 4,5-dibromo-1H-1,2,3-triazole, and general principles of physical organic chemistry, we can predict the following properties for 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C6H7Br2N3 | Based on the constituent atoms. |

| Molecular Weight | ~300.95 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Similar to the parent compound, 4,5-dibromo-1H-1,2,3-triazole.[5] |

| Melting Point | Expected to be a sharp melting solid, likely lower than the parent (190 °C dec.).[5] | The introduction of the non-polar cyclobutyl group may disrupt crystal packing, leading to a lower melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF, CH2Cl2). | The N-alkylation will increase lipophilicity compared to the N-H precursor. |

| Stability | Stable under normal laboratory conditions. | Triazole rings are generally stable. |

Proposed Synthesis

The synthesis of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole can be envisioned as a two-step process starting from commercially available 1H-1,2,3-triazole.

Caption: Proposed two-step synthesis of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole.

Step 1: Synthesis of 4,5-dibromo-1H-1,2,3-triazole

The precursor, 4,5-dibromo-1H-1,2,3-triazole, can be synthesized by the direct bromination of 1H-1,2,3-triazole.[6][7]

Protocol:

-

To a solution of 1H-1,2,3-triazole in water at 5 °C, slowly add bromine.

-

Stir the reaction mixture at 5 °C for 1.5 hours.

-

Isolate the resulting white solid by filtration and wash with cold water.

-

Further portions of bromine can be added to the filtrate to increase the yield.

-

Combine all solid products and dry to obtain 4,5-dibromo-1H-1,2,3-triazole.

Causality: The triazole ring is activated towards electrophilic substitution, and the use of elemental bromine in an aqueous medium provides a straightforward method for di-bromination.

Step 2: N-Alkylation to yield 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole

The final step is the N-alkylation of 4,5-dibromo-1H-1,2,3-triazole with cyclobutyl bromide. The alkylation of NH-1,2,3-triazoles can lead to a mixture of N-1 and N-2 isomers. However, studies on the alkylation of 4-bromo-NH-1,2,3-triazoles have shown a preference for N-2 substitution.[8]

Protocol:

-

Dissolve 4,5-dibromo-1H-1,2,3-triazole in a polar aprotic solvent such as DMF.

-

Add a mild base, such as potassium carbonate (K2CO3), to the mixture.

-

Add cyclobutyl bromide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup to remove the inorganic salts and DMF.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography to isolate the desired N-2 isomer.

Causality: The base deprotonates the triazole ring, forming an ambident nucleophile. The regioselectivity of the subsequent alkylation is influenced by both steric and electronic factors. The presence of the bromo-substituents is known to direct alkylation to the N-2 position.[8]

Spectroscopic Characterization (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | - Multiplets in the aliphatic region corresponding to the cyclobutyl protons. - The chemical shifts will be influenced by the proximity to the triazole ring. |

| ¹³C NMR | - Two distinct signals for the brominated carbons of the triazole ring. - Signals corresponding to the carbons of the cyclobutyl group. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of two bromine atoms. |

| IR Spec. | - C-H stretching vibrations from the cyclobutyl group. - C-N and N=N stretching vibrations characteristic of the triazole ring. |

Potential Applications in Drug Development

The title compound is a promising scaffold for the synthesis of a diverse library of compounds for drug discovery. The two bromine atoms can be sequentially or simultaneously replaced using a variety of cross-coupling reactions.

Caption: Synthetic utility of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole in library synthesis.

-

Suzuki Coupling: Reaction with boronic acids to introduce aryl or heteroaryl groups. This is a common strategy to build molecules with extended aromatic systems, often seen in kinase inhibitors and other targeted therapies.[8]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. These can be further functionalized or used as is, as alkynes are present in some bioactive compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to form amino-substituted triazoles. The amino group can serve as a key pharmacophoric element.

-

Stille Coupling: Reaction with organostannanes to introduce a variety of carbon-based substituents.

The ability to perform these reactions regioselectively on the dibrominated scaffold allows for the creation of complex and diverse molecular architectures from a single, readily accessible starting material. This makes 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole a valuable tool for generating compound libraries for high-throughput screening in drug discovery programs. The inherent biological potential of the triazole nucleus suggests that derivatives of this compound could exhibit a range of activities, including antimicrobial, anticancer, or anti-inflammatory properties.[9][10][11]

Conclusion

While 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole is not a widely characterized compound, its synthesis is feasible through established chemical transformations. Its true value lies in its potential as a versatile building block for medicinal chemistry. The combination of a stable, N-substituted triazole core with two synthetically tractable bromine atoms provides a powerful platform for the rapid generation of diverse and novel chemical entities for drug discovery. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of new therapeutics.

References

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

-

PubChem. (n.d.). 4,5-Dibromo-1H-1,2,3-triazole. [Link]

-

Gilchrist, T. L., Rees, C. W., & Thomas, C. (1975). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-4. [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. BMC Chemistry, 8(1), 60. [Link]

-

Astakhov, A. M., Stepanov, R. S., & Sukhanova, E. V. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Materials, 15(3), 999. [Link]

-

ResearchGate. (n.d.). Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

-

Al-Warhi, T., Al-Majid, A. M., & Barakat, A. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 2235-2270. [Link]

-

Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. [Link]

-

MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

-

Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, Series A, 39, 711-716. [Link]

-

Chuprakov, S., & Fokin, V. V. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(20), 4033-4036. [Link]

-

Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

-

ResearchGate. (n.d.). Benzotriazole in Medicinal Chemistry. [Link]

-

Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA. Heterocycles, 45(4), 715-722. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2024). A Brief Review on Medicinal Uses and Applications of Benztriazole. [Link]

-

Arkat USA. (n.d.). Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes. [Link]

-

MDPI. (2023). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. [Link]

Sources

- 1. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scispace.com [scispace.com]

- 7. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE | 15294-81-2 [chemicalbook.com]

- 8. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 9. scirp.org [scirp.org]

- 10. Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gsconlinepress.com [gsconlinepress.com]

Technical Guide: Structural Analysis of 4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole

This technical guide provides a rigorous structural analysis and characterization framework for 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole . It is designed for medicinal chemists and structural biologists requiring definitive proof of regiochemistry and purity for this specific scaffold.

Executive Summary

The 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole scaffold represents a highly specialized intermediate in the synthesis of energetic materials and pharmaceutical bioisosteres. Unlike its 1H- or 1-substituted isomers, the 2H-isomer possesses unique

This guide focuses on the definitive structural elucidation of the 2-substituted isomer, distinguishing it from the thermodynamically competing 1-substituted byproduct. It establishes a self-validating analytical workflow using NMR symmetry arguments and X-ray diffraction logic.

Synthesis & Regioselectivity Logic

The synthesis of 2-substituted 1,2,3-triazoles via direct alkylation of 4,5-dibromo-1H-1,2,3-triazole is governed by the interplay between steric hindrance and electronic control.

Reaction Mechanism & Isomer Distribution

Alkylation of the parent triazole anion typically yields a mixture of N2 (kinetic/steric favor) and N1 (thermodynamic favor) isomers.

-

N2-Alkylation (Target): Favored by the steric bulk of the bromine atoms at positions 4 and 5, which shield the N1/N3 positions. The cyclobutyl group, being moderately bulky, further pushes selectivity toward the less hindered N2 position.

-

N1-Alkylation (Impurity): Often observed as a minor byproduct (typically <15% under optimized conditions).

Experimental Protocol: Selective N2-Alkylation

-

Substrate: 4,5-Dibromo-1H-1,2,3-triazole [CAS: 15294-81-2].[1]

-

Reagent: Bromocyclobutane (or Cyclobutyl methanesulfonate for higher reactivity).

-

Base/Solvent:

/ DMF (promotes

Step-by-Step Methodology:

-

Activation: Dissolve 4,5-dibromo-1H-1,2,3-triazole (1.0 equiv) in anhydrous DMF (0.5 M). Add

(1.5 equiv) and stir at 0°C for 30 mins to generate the triazolate anion. -

Alkylation: Add bromocyclobutane (1.2 equiv) dropwise.

-

Progression: Warm to 40°C and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The N2 isomer typically has a higher

(more lipophilic) than the N1 isomer. -

Workup: Quench with water, extract with EtOAc.

-

Purification: Silica gel chromatography is mandatory to remove traces of the N1 isomer.

Visualization: Synthesis & Isomer Separation Workflow

Figure 1: Reaction workflow highlighting the divergence of N1 and N2 isomers and the chromatographic separation strategy.

Structural Analysis & Characterization

The core challenge is proving the N2-connectivity . We rely on symmetry arguments visible in NMR spectroscopy.

Symmetry Argument (The "Gold Standard")

-

N2-Isomer (Target): The molecule possesses a plane of symmetry passing through the N2 atom and bisecting the C4-C5 bond. Consequently, C4 and C5 are chemically equivalent .

-

N1-Isomer (Impurity): The molecule lacks this symmetry. C4 is adjacent to the alkylated nitrogen, while C5 is adjacent to the bare nitrogen (or vice versa). C4 and C5 are chemically distinct .

NMR Spectroscopic Profile

The following data table summarizes the expected shifts based on analog 4,5-dibromo-triazoles.

| Nucleus | N2-Isomer (Target) Characteristics | N1-Isomer (Impurity) Characteristics |

| Single Peak (~120-125 ppm). C4 and C5 are equivalent. | Two Peaks (e.g., ~110 ppm and ~130 ppm). C4 and C5 are distinct. | |

| Simplified spectrum due to symmetry relative to the ring plane. | More complex multiplets if rotation is restricted (rare). | |

| Symmetric Pattern: N1 and N3 are equivalent (single shift). N2 is distinct. | Asymmetric Pattern: N1, N2, and N3 all appear at different chemical shifts. | |

| Cyclobutyl methine ( | Cyclobutyl methine often shifts slightly upfield compared to N2. |

Mass Spectrometry (Isotope Pattern)

The presence of two bromine atoms provides a distinct isotopic signature useful for confirming the "dibromo" state before confirming the isomer.

-

Pattern: 1:2:1 triplet ratio for

, -

Interpretation:

-

Peak A (

): 50% relative abundance. -

Peak B (

): 100% relative abundance (Base peak). -

Peak C (

): 50% relative abundance.

-

X-Ray Crystallography Logic

If the compound is solid (MP likely >60°C for this derivative), single-crystal X-ray diffraction is definitive.

-

Heavy Atom Method: The high electron density of the two Bromine atoms makes phasing the structure trivial.

-

Geometry Check: Measure the

vs

Visualization: Analytical Decision Tree

Figure 2: Analytical logic flow for assigning regiochemistry using Carbon-13 NMR symmetry.

Reactivity & Applications

The 4,5-dibromo-2-cyclobutyl-triazole is not merely an endpoint; it is a linchpin scaffold . The C-Br bonds are highly activated for Palladium-catalyzed cross-coupling, allowing the triazole to serve as a bioisosteric linker.

Functionalization Pathways[2]

-

Suzuki-Miyaura Coupling: Selective mono-coupling is difficult due to symmetry; typically yields bis-aryl derivatives.

-

Conditions:

,

-

-

Sonogashira Coupling: Introduction of alkynes for extended conjugation.

-

Lithium-Halogen Exchange: Treatment with

at -78°C allows for transient lithiation and quenching with electrophiles (e.g., aldehydes), breaking the symmetry to create 4-bromo-5-substituted derivatives.

References

- Synthesis of 4,5-dibromo-triazoles: Source: ChemicalBook & PubChem Data. Title: 4,5-Dibromo-1H-1,2,3-triazole Properties and Synthesis.

-

Regioselectivity in Triazole Alkylation

-

NMR Characterization of Triazole Isomers

- Source: N

- Title: Structural Analysis of 1,2,3-Triazole Deriv

-

URL:[Link]

-

Safety of Halogenated Triazoles

- Source: PubChem Labor

- Title: 4,5-Dibromo-1H-1,2,3-triazole Safety Data Sheet (GHS Classific

-

URL:[Link]

Sources

An In-depth Technical Guide to the Stability of 4,5-dibromo-2H-1,2,3-triazole Pharmacophores

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its exceptional chemical robustness and its role as a reliable pharmacophore and bioisostere.[1][2] This guide provides a comprehensive technical analysis of the stability of a specific, halogenated derivative: the 4,5-dibromo-2H-1,2,3-triazole core. By integrating foundational principles of heterocyclic chemistry with established stability testing methodologies, this document serves as an essential resource for scientists engaged in the development of drug candidates featuring this pharmacophore. We will explore the inherent stability of the triazole ring, the influence of dibromination on its chemical and metabolic fate, and provide detailed, actionable protocols for empirical stability assessment.

Introduction: The 4,5-dibromo-2H-1,2,3-triazole Core in Drug Discovery

The 1,2,3-triazole ring has become a "privileged" scaffold in drug discovery, largely due to its remarkable stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1][3] Its utility is further enhanced by the efficiency and regioselectivity of its synthesis, most notably through the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry".[4]

The 4,5-dibromo-2H-1,2,3-triazole pharmacophore introduces two key modifications to this stable core:

-

2H-Tautomerism: The 1,2,3-triazole ring can exist in two primary tautomeric forms, 1H and 2H. Extensive spectroscopic and computational studies have shown that the 2H-tautomer is the more thermodynamically stable form in both the gas phase and in aqueous solution.[5][6][7][8] This inherent stability of the 2H form is a critical starting point for assessing the overall stability of the pharmacophore.

-

Dibromo Substitution: The introduction of bromine atoms at the 4 and 5 positions significantly alters the electronic properties and steric profile of the ring. Halogenation is a common strategy in drug design to modulate potency, selectivity, and metabolic stability.[9] However, the presence of carbon-bromine (C-Br) bonds also introduces potential new degradation pathways that must be thoroughly investigated.

This guide will systematically deconstruct the stability profile of this pharmacophore, providing both a predictive assessment based on chemical principles and a practical framework for its experimental validation.

Predicted Chemical Stability Profile

The overall chemical stability of the 4,5-dibromo-2H-1,2,3-triazole core is predicted to be high, a property inherited from the aromaticity and electronic structure of the triazole ring. However, the C-Br bonds represent the most probable sites of chemical degradation under specific stress conditions.

Inherent Stability of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is exceptionally stable compared to other organic compounds with three adjacent nitrogen atoms.[10] It is generally resistant to:

-

Acidic and Basic Hydrolysis: The aromatic nature of the ring system makes it resilient to cleavage under a wide range of pH conditions.

-

Oxidation and Reduction: The ring is not readily susceptible to common oxidative or reductive degradation.[2]

-

Thermal Stress: Triazole derivatives generally exhibit good thermal stability.[11]

Potential Liabilities Introduced by Dibromo Substitution

While the triazole core is robust, the C-Br bonds are potential weak points.

-

Photostability: The most significant predicted liability is susceptibility to photodegradation. Aromatic bromides are known to undergo reductive debromination upon exposure to UV light.[12][13] This process involves the cleavage of the C-Br bond, which can proceed via a radical mechanism. Therefore, it is anticipated that under photolytic stress, the 4,5-dibromo-2H-1,2,3-triazole core could degrade to mono-bromo and fully debrominated triazole species.

-

Hydrolytic and Thermal Stability: The C-Br bonds on the electron-deficient triazole ring are expected to be relatively stable to hydrolysis and thermal stress under typical pharmaceutical testing conditions. Catalytic hydrogenation, however, is a known method for reducing aryl bromides and could be a potential incompatibility with certain manufacturing processes.[14][15]

The logical workflow for assessing chemical stability is therefore centered on first establishing the baseline stability of the core and then probing for specific degradation pathways related to the bromine substituents.

Caption: Workflow for Chemical Stability Assessment.

Predicted Metabolic Stability Profile

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile. The 4,5-dibromo-2H-1,2,3-triazole core is anticipated to have moderate to good metabolic stability, but enzymatic dehalogenation is a primary metabolic pathway to investigate.

Metabolic Inertness of the Triazole Ring

The 1,2,3-triazole ring is often used as a bioisostere for amide bonds to improve metabolic stability.[1] The ring itself is generally considered to be metabolically robust and not susceptible to cleavage by common drug-metabolizing enzymes such as Cytochrome P450s (CYPs).

Potential Metabolic Pathways for Brominated Heterocycles

The C-Br bonds are the most likely sites for metabolic transformation. The primary metabolic pathways of concern are:

-

Reductive Dehalogenation: This process, catalyzed by enzymes such as CYPs under anaerobic or hypoxic conditions, involves the replacement of a bromine atom with a hydrogen atom.

-

Oxidative Dehalogenation: This can occur via CYP-mediated hydroxylation of the carbon atom bearing the bromine, leading to an unstable intermediate that eliminates hydrobromic acid (HBr) to form a ketone or phenol-like metabolite.

-

Glutathione (GSH) Conjugation: Although less common for aryl halides compared to alkyl halides, direct displacement of a bromine atom by the thiol group of glutathione is a possible metabolic route.

The presence of two bromine atoms may influence the rate and regioselectivity of these metabolic transformations.

Caption: Workflow for Metabolic Stability Assessment.

Experimental Protocols for Stability Assessment

To empirically validate the stability of a 4,5-dibromo-2H-1,2,3-triazole-containing drug candidate, a series of standardized experiments must be performed. The following protocols are based on regulatory guidelines and best practices in the pharmaceutical industry.[16][17][18]

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stress conditions and to establish the specificity of the analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

-

Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

-

Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours.

-

Thermal Degradation: Store the solid compound and a solution (in water or a relevant buffer) at 80°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Neutralization: After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.[19]

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the intrinsic clearance and metabolic half-life of the compound due to Phase I metabolism.

Methodology:

-

Reagents: Pooled liver microsomes (human, rat, mouse), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, and positive control (e.g., testosterone or verapamil).

-

Incubation:

-

Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.

-

Add the test compound (final concentration 1 µM).

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Control Incubations:

-

A "no NADPH" control to assess non-enzymatic degradation.

-

A "0-minute" sample where the quenching solution is added before the NADPH system.

-

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

Data Presentation and Interpretation

The results from these stability studies should be summarized in a clear and concise manner to facilitate decision-making in the drug development process.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Incubation Time/Temp | % Parent Remaining | Major Degradants (m/z) | Observations |

| Control (t=0) | N/A | 100% | None | - |

| 0.1 M HCl | 24h @ 60°C | 98.2% | None | Highly stable |

| 0.1 M NaOH | 24h @ 60°C | 97.5% | None | Highly stable |

| 3% H₂O₂ | 24h @ RT | 95.1% | Minor peaks | Stable to oxidation |

| Thermal (Solid) | 48h @ 80°C | 99.5% | None | Thermally stable |

| Photolytic | 1.2M lux-hr | 82.4% | DP1 (m/z -79), DP2 (m/z -158) | Degradation observed, consistent with debromination |

Note: Data presented is hypothetical and for illustrative purposes.

Table 2: Summary of In Vitro Metabolic Stability

| Species | t½ (min) | Cl_int (µL/min/mg protein) | Predicted In Vivo Clearance |

| Human | > 60 | < 5 | Low |

| Rat | 45 | 15.4 | Low to Moderate |

| Mouse | 28 | 24.8 | Moderate |

Note: Data presented is hypothetical and for illustrative purposes.

Conclusion and Forward-Looking Strategy

The 4,5-dibromo-2H-1,2,3-triazole pharmacophore is predicted to possess a high degree of chemical and metabolic stability, making it an attractive scaffold for drug design. The inherent robustness of the 2H-1,2,3-triazole ring provides a solid foundation, with the primary stability liability being potential photodegradation via C-Br bond cleavage. Metabolic stability is anticipated to be favorable, though enzymatic dehalogenation represents a plausible metabolic route that requires careful experimental evaluation.

For drug development professionals, a proactive approach to stability assessment is crucial. The experimental protocols outlined in this guide provide a robust framework for:

-

Early Risk Assessment: Identifying potential stability liabilities in the lead optimization phase.

-

Mechanism Elucidation: Understanding how and why a molecule degrades, which informs formulation and packaging strategies.

-

Regulatory Compliance: Generating the necessary data to support IND and NDA filings, in accordance with ICH guidelines.[20]

By systematically applying these principles and methodologies, researchers can confidently advance drug candidates built upon the 4,5-dibromo-2H-1,2,3-triazole core, fully characterizing their stability profile to ensure the development of safe and effective medicines.

References

- Cimini, G., et al. (2021). Copper-catalyzed hydrodehalogenation of brominated aromatic pollutants in aqueous solution.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Wikipedia. (n.d.). 1,2,3-Triazole.

- American Chemical Society. (2020). 1H-1,2,3-Triazole.

- Kaur, H., et al. (2022).

- McCarthy, M. C., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics.

- Di, L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

- Wang, F., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health.

- Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews.

- Kamal, A., et al. (2015). Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. European Journal of Medicinal Chemistry.

- Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

- U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products.

- Kaur, H., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis Online.

- Hussain, S., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Chemical and Pharmaceutical Sciences.

- Pajkert, R., et al. (2023). Introducing bromine to the molecular structure as a strategy for drug design. European Journal of Medicinal Chemistry.

- Albert, A., & Taylor, P. J. (1989). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.

- Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.

- AMSBIO. (n.d.).

- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.

- Baertschi, S. W., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Szatylowicz, H., et al. (2015). Substituent Effects in Heterocyclic Systems. Advances in Heterocyclic Chemistry.

- Fera Science Ltd. (n.d.).

- Nygaard, L., et al. (1988).

- Begtrup, M., et al. (1990). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.

- Al-Ghamdi, A. M. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.

- Li, Y., et al. (2018). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Environmental Science and Pollution Research.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.

- Organic Chemistry Portal. (n.d.).

- Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today.

- Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry.

- Human Journals. (n.d.). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.

- Agarwal, V., et al. (2014). Enzymatic Reductive Dehalogenation Controls the Biosynthesis of Marine Bacterial Pyrroles. Journal of the American Chemical Society.

- Kolic, T. M., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology.

- Liu, S. Y. (2016). Late-stage functionalization of BN-heterocycles. Journal of the American Chemical Society.

- ChemScene. (n.d.). 4,5-Dibromo-2H-1,2,3-triazole.

- Gherman, C., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules.

- Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today.

- Lumen Learning. (n.d.).

- Olaniran, A. O., & Babalola, O. O. (2018).

- De Vreese, P., et al. (2022). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Molecules.

- Veeprho. (2020).

- Kumar, N., et al. (2015). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. International Journal of Pharmaceutical Sciences and Research.

- SGS. (n.d.).

- PubChem. (n.d.). 4,5-Dibromo-1H-1,2,3-triazole.

- Szabó, C. I., et al. (2022). Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. ACS Omega.

- OpenStax. (n.d.). 15.

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unimore.it [iris.unimore.it]

- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 5. acs.org [acs.org]

- 6. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]

- 12. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmtech.com [pharmtech.com]

- 18. veeprho.com [veeprho.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. fda.gov [fda.gov]

An In-Depth Technical Guide to 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Compound Identification and Physicochemical Properties

Due to its likely novelty, a specific CAS number for 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole has not been assigned. Based on its structure, the following identifiers and predicted properties are proposed:

| Identifier/Property | Value | Source/Method |

| IUPAC Name | 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole | IUPAC Nomenclature |

| Molecular Formula | C₆H₇Br₂N₃ | Elemental Composition |

| Molecular Weight | 280.95 g/mol | Calculation |

| Predicted LogP | ~2.5-3.0 | Estimation based on analogs |

| Predicted Boiling Point | >250 °C (with decomposition) | Extrapolation from similar compounds |

| Predicted Solubility | Soluble in DMSO, DMF, THF, CH₂Cl₂; sparingly soluble in alcohols; insoluble in water. | General solubility of N-alkyl heterocycles |

Strategic Synthesis Pathway

The synthesis of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole can be logically approached via a two-step process: first, the dibromination of the parent 1,2,3-triazole ring, followed by a regioselective N-alkylation with a cyclobutyl electrophile. This strategy offers a high-yielding and controlled route to the desired N-2 isomer.

Step 1: Synthesis of 4,5-dibromo-1H-1,2,3-triazole (Precursor)

The foundational step is the bromination of 1H-1,2,3-triazole. The use of a stable and efficient brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an aqueous medium provides a safe and effective method for this transformation.

Causality of Experimental Choices:

-

1H-1,2,3-Triazole: A commercially available and inexpensive starting material.

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): A solid, easy-to-handle brominating agent that avoids the use of hazardous liquid bromine. It provides a controlled release of electrophilic bromine.

-

Water as Solvent: A green and safe solvent that facilitates the reaction and allows for easy isolation of the product by filtration.

-

Room Temperature Reaction: Avoids the need for heating or cooling, simplifying the procedure and reducing energy consumption.

Experimental Protocol:

-

To a solution of 1H-1,2,3-triazole (1.0 eq) in water, add 1,3-dibromo-5,5-dimethylhydantoin (1.05 eq) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 4,5-dibromo-1H-1,2,3-triazole as a white solid.

Step 2: Regioselective N-Cyclobutylation

The alkylation of the 4,5-dibromo-1H-1,2,3-triazole intermediate with a cyclobutyl halide is the key step to introduce the desired substituent. The regioselectivity of this reaction is crucial. While alkylation of 1,2,3-triazoles can lead to a mixture of N-1 and N-2 isomers, studies on related systems have shown that the use of specific bases and solvents can favor the formation of the N-2 isomer.[1][2] The reaction with alkyl halides in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as DMF or THF has been shown to be effective for N-alkylation of brominated triazoles.[3][4]

Causality of Experimental Choices:

-

4,5-dibromo-1H-1,2,3-triazole: The synthesized precursor.

-

Cyclobutyl bromide (or iodide): The alkylating agent. Iodides are generally more reactive than bromides.

-

Potassium Carbonate (K₂CO₃): A mild and inexpensive base sufficient to deprotonate the triazole, minimizing side reactions.

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF): Polar aprotic solvents that are excellent for SN2 reactions, promoting the alkylation.

-

Moderate Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol:

-

Dissolve 4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in anhydrous THF or DMF.

-

Add potassium carbonate (1.1 eq) to the solution.

-

Add cyclobutyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 40-50 °C and stir until the starting material is consumed (monitor by TLC).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated:

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.8-5.2 (m, 1H, N-CH of cyclobutyl), ~2.4-2.8 (m, 4H, CH₂ of cyclobutyl), ~1.8-2.2 (m, 2H, CH₂ of cyclobutyl). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~130-135 (C4/C5 of triazole), ~60-65 (N-CH of cyclobutyl), ~30-35 (CH₂ of cyclobutyl), ~15-20 (CH₂ of cyclobutyl). |

| Mass Spec. (ESI+) | m/z: [M+H]⁺ expected at ~281.9, with a characteristic isotopic pattern for two bromine atoms. |

Potential Applications in Drug Discovery and Materials Science

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and dipole character.[5] The introduction of bromine atoms and a cyclobutyl group can significantly influence the compound's biological activity and physical properties.

-

Anticancer Agents: Many substituted triazoles have demonstrated potent anticancer activity.[6] The dibromo substitution on the triazole ring provides sites for further functionalization via cross-coupling reactions, allowing for the generation of diverse libraries of compounds for screening.

-

Antimicrobial and Antifungal Agents: The triazole nucleus is a core component of several successful antifungal drugs.[7][8] The lipophilic cyclobutyl group may enhance cell membrane permeability, a desirable trait for antimicrobial drug candidates.

-

Enzyme Inhibition: 4,5-disubstituted 1,2,3-triazoles have been identified as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.

-

Organic Synthesis and Materials Science: The dibromo functionality serves as a versatile handle for creating more complex molecules through reactions like Suzuki or Stille cross-coupling. This allows for the synthesis of novel ligands for catalysis or building blocks for functional polymers.

Safety and Handling

Based on the GHS classifications for related compounds such as 4,5-dibromo-1H-1,2,3-triazole, the target compound should be handled with care. It is predicted to be a skin and eye irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are required. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole is not a cataloged compound, this guide outlines a robust and logical synthetic approach based on established chemical principles. The predicted properties and potential applications suggest that this molecule could be a valuable building block for the development of new therapeutic agents and functional materials. The detailed protocols and mechanistic rationale provided herein serve as a solid foundation for researchers to synthesize and explore the potential of this novel triazole derivative.

References

- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.

- An insight on medicinal

- Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. (2009). PubMed.

- Synthesis of 1,2-dibromoalkanes (dibromin

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.

- Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretast

- Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole;...

- ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...

- 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis. ChemicalBook.

- Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry.

- Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal.

- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PMC.

- ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC.

- High-throughput triazole-based combinatorial click chemistry for the synthesis and identific

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.

Sources

- 1. Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 4. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole

Executive Summary

The synthesis of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of 1,2,3-triazole alkylation. While the 1,2,3-triazole ring exists in equilibrium between 1H and 2H tautomers, alkylation can occur at the N1, N2, or N3 positions.

This protocol details a robust methodology to favor the N2-isomer , utilizing the inherent electronic bias of the 4,5-dibromo substituents combined with specific solvent-base thermodynamics. This guide is designed for medicinal chemists and material scientists (energetics) requiring high-purity intermediates.

Key Performance Indicators:

Strategic Analysis: The Regioselectivity Paradox

The Mechanism of Selectivity

The 1,2,3-triazole anion is an ambident nucleophile. In unsubstituted triazoles, N1-alkylation is often kinetically favored. However, the introduction of electron-withdrawing bromine atoms at positions C4 and C5 significantly alters the electronic landscape.

-

Steric/Electronic Repulsion: The bulky and electron-rich bromine atoms destabilize the transition state for N1/N3 alkylation due to lone-pair repulsion.

-

Thermodynamic Stability: The N2-substituted isomer preserves the aromatic sextet more effectively in the presence of halogens and minimizes steric clash, making it the thermodynamic product.

Reaction Pathway Diagram

The following diagram illustrates the equilibrium and the specific pathway to the desired N2-isomer.

Figure 1: Reaction pathway highlighting the divergence between N1 and N2 alkylation pathways.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |

| 4,5-Dibromo-1,2,3-triazole | 226.86 | 1.0 | Substrate | Dry, free of |

| Bromocyclobutane | 135.00 | 1.2 | Electrophile | Secondary halide (slower kinetics) |

| Potassium Carbonate ( | 138.21 | 1.5 | Base | Anhydrous, finely ground |

| DMF (N,N-Dimethylformamide) | - | Solvent | Medium | Anhydrous (<0.1% |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Finkelstein activator (Optional) |

Step-by-Step Methodology

Step 1: Deprotonation

-

Charge a flame-dried round-bottom flask with 4,5-dibromo-1,2,3-triazole (1.0 equiv).

-

Add anhydrous DMF (concentration ~0.5 M). Note: DMF promotes

reactions by solvating cations ( -

Add

(1.5 equiv) in a single portion. -

Stir at Room Temperature (RT) for 30 minutes. The solution will likely turn slightly yellow or cloudy as the salt forms.

Step 2: Alkylation

-

Add Bromocyclobutane (1.2 equiv) dropwise via syringe.

-

Expert Tip: If reaction kinetics are sluggish (common with secondary halides), add 10 mol% KI to generate the more reactive Iodocyclobutane in situ.

-

-

Heat the reaction mixture to 60°C .

-

Caution: Do not exceed 90°C. Higher temperatures increase the rate of N1-alkylation (kinetic product) and potential elimination of the cyclobutyl bromide to cyclobutene.

-

-

Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

N2-Isomer (Target): Higher

(less polar). -

N1-Isomer (Byproduct): Lower

(more polar).

-

-

Reaction is typically complete within 6–12 hours.

Step 3: Workup & Isolation

-

Cool mixture to RT.

-

Pour into 5 volumes of ice-cold water. Note: The N2-isomer is highly lipophilic and may precipitate immediately.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine (2x) to remove DMF.

-

Dry over

, filter, and concentrate under reduced pressure.

Purification Workflow

The separation of the N1 and N2 isomers is the critical control point.

Figure 2: Purification logic. The symmetric N2 isomer is significantly less polar than the N1 isomer.

Quality Control & Self-Validation

To ensure the isolated product is the correct N2-isomer , use the Symmetry Test via

| Feature | N2-Isomer (Target) | N1-Isomer (Byproduct) |

| Symmetry | Symmetric ( | Asymmetric |

| Triazole Carbons ( | 1 Signal (C4 and C5 are equivalent) | 2 Signals (C4 and C5 are distinct) |

| Dipole Moment | Low (Non-polar, High | High (Polar, Low |

| Melting Point | Generally Higher | Generally Lower (or oil) |

Expected NMR Data (Simulated):

-

NMR (

-

NMR (

-

Note: If you see two peaks in the aromatic/triazole region (e.g., 125 ppm and 115 ppm), you have the N1 isomer or a mixture.

-

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Cyclobutyl bromide is sterically hindered.

-

Fix: Add 0.5 equiv of NaI (Finkelstein condition) or switch to Cyclobutyl iodide. Increase temp to 75°C.

-

-

Issue: High N1 Byproduct.

-

Cause: Solvent is too polar or temperature too high (thermodynamic control lost).

-

Fix: Switch solvent to Acetone (lower boiling point) or THF. Ensure

is anhydrous.

-

-

Issue: Product is an oil.

-

Fix: Many 2-alkyl-4,5-dibromotriazoles are low-melting solids. Recrystallize from minimal cold pentane or methanol/water.

-

References

-

Regioselective N2-Arylation: Wang, X., et al. "Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles." Organic Letters, 2009, 11(21), 5026-5028.[3]

-

General Alkylation Protocols: "4,5-Dibromo-2-methyl-2H-1,2,3-triazole synthesis." ChemicalBook Protocols.

-

Tautomerism & Reactivity: "Synthesis of 2H-1,2,3-triazoles." Organic Chemistry Portal.

-

Electronic Effects in Triazoles: Santarelli, J. "Electron Affinity Equilibrium Studies of Synthesized N1- and N2-Phenyl Substituted 1,2,3-triazoles." Illinois State University Research.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as an amide bioisostere, a rigid linker, or a metabolic stabilizer. While 1,4-disubstituted triazoles are easily accessed via standard click chemistry (CuAAC), the synthesis of 2,4,5-trisubstituted-2H-1,2,3-triazoles requires distinct methodologies[1].

4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole serves as a highly modular, thermodynamically stable dielectrophilic building block[2]. The N2-cyclobutyl moiety provides a unique balance of lipophilicity and steric bulk, improving membrane permeability while resisting oxidative metabolism. This application note details the mechanistic rationale and validated protocols for the symmetric and asymmetric palladium-catalyzed cross-coupling of this critical intermediate.

Mechanistic Insights & Causality in Experimental Design

As a dielectrophile, the 4,5-dibromo-1,2,3-triazole core allows for either exhaustive double cross-coupling or sequential, asymmetric functionalization[3]. Understanding the causality behind the reaction conditions is critical for controlling selectivity:

-

Electronic Deactivation Post-Coupling: The two carbon-bromine (C-Br) bonds are chemically equivalent in the starting material. However, once the first cross-coupling occurs (e.g., Suzuki-Miyaura arylation), the newly installed aryl group donates electron density into the electron-deficient triazole ring. This increases the activation energy required for the second Palladium(0) oxidative addition. Consequently, the mono-coupled product can be selectively isolated at lower temperatures (60 °C), while exhaustive double-coupling requires elevated thermal energy (90–100 °C).

-

Ligand Selection (The Steric Factor): The N2-cyclobutyl group exerts significant steric hindrance. For exhaustive double-coupling, bidentate ligands like dppf (in Pd(dppf)Cl₂) are optimal. The bite angle of dppf enforces a cis-geometry on the Palladium center, which drastically accelerates the final reductive elimination step—a necessity when forcing two bulky aryl groups onto the adjacent C4 and C5 positions.

-

Solvent System Causality: A biphasic 1,4-Dioxane/H₂O system is employed. Dioxane effectively solvates the highly lipophilic cyclobutyl-triazole and boronic acids, while water dissolves the inorganic base (e.g., Cs₂CO₃ or K₂CO₃). The aqueous interface is where the base hydroxylates the boronic acid to form the reactive boronate complex, a prerequisite for the transmetalation step.

Synthetic Workflow

Figure 1: Divergent synthetic workflows for symmetrical and asymmetrical functionalization.

Quantitative Optimization Data

The following table summarizes the optimization of the symmetrical double Suzuki-Miyaura cross-coupling using phenylboronic acid as the model partner.

| Entry | Catalyst System | Ligand | Base (Equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ (3.0) | Dioxane/H₂O | 80 | 45% |

| 2 | Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ (3.0) | DMF/H₂O | 90 | 65% |

| 3 | Pd(dppf)Cl₂ (5 mol%) | None | Cs₂CO₃ (3.0) | Dioxane/H₂O | 90 | 88% |

| 4 | Pd₂(dba)₃ (2.5 mol%) | XPhos | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 92%* |

*Note: While Entry 4 provided the highest yield, Entry 3 is selected for the standard protocol due to the lower cost and higher bench-stability of Pd(dppf)Cl₂ compared to the Pd₂(dba)₃/XPhos system.

Validated Experimental Protocols

Protocol A: Symmetrical 4,5-Diarylation (Double Suzuki-Miyaura)

Objective: Complete substitution of both C-Br bonds with identical aryl groups.

Step-by-Step Methodology:

-

Preparation: To an oven-dried 20 mL reaction vial, add 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole (1.0 mmol, 1.0 eq), the desired arylboronic acid (2.5 mmol, 2.5 eq), and Cs₂CO₃ (3.0 mmol, 3.0 eq).

-

Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL). Critical Step: Sparge the biphasic mixture with Argon for exactly 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive stream of Argon. Seal the vial with a Teflon-lined crimp cap.

-

Execution: Heat the reaction block to 90 °C and stir vigorously (1000 rpm) for 12 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with H₂O (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Checkpoints:

-

Visual Cue: A successful catalytic cycle maintains a persistent yellow/orange hue. If the solution turns opaque black within the first 15 minutes, the Pd(0) has precipitated as inactive "palladium black" (indicating poor degassing or ligand dissociation).

-

LC-MS Tracking: The starting material exhibits a distinct 1:2:1 isotopic cluster (M, M+2, M+4) due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Complete conversion is confirmed by the total disappearance of this cluster and the emergence of a single mass peak corresponding to the di-aryl product.

Protocol B: Asymmetric Functionalization (Sequential Suzuki/Sonogashira)

Objective: Synthesis of 4-aryl-5-alkynyl-2-cyclobutyl-2H-1,2,3-triazole.

Step-by-Step Methodology:

-

Controlled Mono-Arylation: React the dibromo-triazole (1.0 eq) with arylboronic acid (strictly 1.05 eq) and K₂CO₃ (2.0 eq) in Dioxane/H₂O using Pd(PPh₃)₄ (5 mol%). Maintain the temperature strictly at 60 °C for 6 hours.

-

Intermediate Isolation: Workup as in Protocol A. Self-Validation: LC-MS of the crude mixture must show a 1:1 doublet (M, M+2), unambiguously confirming the presence of exactly one remaining bromine atom on the triazole core. Purify to isolate the 4-aryl-5-bromo intermediate.

-

Sonogashira Coupling: In a dry Schlenk flask, dissolve the mono-bromo intermediate (1.0 eq) and a terminal alkyne (1.5 eq) in anhydrous DMF/Triethylamine (1:1 ratio). Degas with Argon.

-

Catalyst Activation: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Stir at 75 °C for 8 hours. The CuI acts as a co-catalyst, forming a copper acetylide intermediate that readily transmetalates with the Palladium complex.

Catalytic Cycle Visualization

Figure 2: Palladium catalytic cycle for the cross-coupling of the bromotriazole.

References

-

Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles ResearchGate / Organic Letters[3]

-

Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles SciELO[2]

-

Efficient Synthesis of 2-Substituted-1,2,3-triazoles ACS Publications / Organic Letters[1]

Sources

Application Note & Protocols: Strategic Functionalization of Bromine Positions on 2-Cyclobutyl-1,2,3-Triazole Scaffolds

Overview: The 2-Cyclobutyl-1,2,3-Triazole Scaffold as a Privileged Motif

The 1,2,3-triazole core is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its remarkable stability under various metabolic conditions, ability to act as a peptide bond isostere, and capacity for hydrogen bond formation make it a highly sought-after heterocyclic motif.[4][5] The introduction of a 2-cyclobutyl group can enhance lipophilicity and metabolic stability, often improving the pharmacokinetic profile of drug candidates.

The true synthetic power of this scaffold is unlocked through the functionalization of a strategically placed bromine atom. This halogen serves as a versatile synthetic handle, enabling the introduction of a diverse array of chemical functionalities through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of three pivotal transformations—Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination—for the derivatization of brominated 2-cyclobutyl-1,2,3-triazoles. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel molecular design.

Synthesis of the Core Scaffold: 4-Bromo-2-cyclobutyl-2H-1,2,3-triazole

The regioselective synthesis of the N-2 substituted triazole is a critical first step. Traditional azide-alkyne cycloadditions often yield N-1 or a mixture of regioisomers.[3] A more robust strategy involves the bromo-directed N-2 alkylation of a 4-bromo-NH-1,2,3-triazole precursor.[6][7][8] The presence of the bromine atom at the C4 position sterically and electronically favors alkylation at the N-2 position, providing the desired isomer with high selectivity.

Underlying Principle: Bromo-Directed N-2 Alkylation

The reaction of 4-bromo-NH-1,2,3-triazole with an alkyl halide (in this case, cyclobutyl bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) proceeds with high N-2 regioselectivity.[8] The bromine atom is thought to suppress undesired N-1 alkylation pathways, making this an efficient route to the required starting material.[6]

Caption: Workflow for the synthesis of the 4-bromo-2-cyclobutyl-1,2,3-triazole core.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The carbon-bromine bond on the triazole ring is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to install new carbon-carbon and carbon-nitrogen bonds, which is fundamental to library synthesis and lead optimization in drug discovery.[9][10]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and their esters.[10][11][12]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the triazole.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred.[12]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-cyclobutyl-2H-1,2,3-triazole (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.

-

Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Representative Suzuki-Miyaura Conditions

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 80-92 |

| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 16 | 70-85 |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DMF | 90 | 10 | 75-88 |

Scientist's Note: For challenging couplings, particularly with heteroaryl boronic acids, the use of more sophisticated catalyst systems like Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) and a stronger base like K₃PO₄ can significantly improve yields by accelerating the transmetalation and reductive elimination steps.[13]

Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) (from the bromo-triazole) and a C(sp) (from a terminal alkyne).[14] This reaction introduces a rigid alkynyl linker, a valuable feature in drug design for probing receptor space.

Mechanistic Rationale

This reaction typically employs a dual-catalyst system.[14][15]

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) to the C-Br bond, followed by reductive elimination.

-

Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.

-

An amine base (e.g., Et₃N, DIPEA) is used both as a base and often as the solvent.

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 3-10 mol%).

-

Reagent Addition: Add 4-bromo-2-cyclobutyl-2H-1,2,3-triazole (1.0 eq.) and a degassed solvent (e.g., THF or DMF). Add the amine base (e.g., triethylamine, 2-3 eq.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-70 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Summary: Representative Sonogashira Conditions

| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 88-96 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2.5) | DMF | RT | 90-98 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (3) | THF | 50 | 85-93 |

| 4 | 1-Heptyne | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (4) | Et₃N (2) | MeCN | 70 | 82-90 |

Scientist's Note: Copper-free Sonogashira conditions have been developed to avoid issues related to the toxicity of copper and homocoupling of the alkyne (Glaser coupling).[16] These protocols often require specialized palladium catalysts and different reaction conditions but can be advantageous in late-stage synthesis or for sensitive substrates.

Buchwald-Hartwig Amination: Accessing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[9][17] This reaction allows for the coupling of the bromo-triazole with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

Mechanistic Rationale

The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[17][18]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex. This step is often rate-limiting.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) and sterically hindered, electron-rich phosphine ligands are essential for an efficient reaction.[4][19]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the strong base (e.g., sodium tert-butoxide, 1.4 eq.) to a Schlenk tube.

-

Reagent Addition: Add 4-bromo-2-cyclobutyl-2H-1,2,3-triazole (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Solvent Addition: Add a dry, degassed solvent (e.g., Toluene or Dioxane).

-

Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Conditions

| Entry | Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (1.5) | Toluene | 90 | 75-88 |

| 4 | tert-Butyl carbamate | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 70-85 |

Scientist's Note: The choice of base is critical and substrate-dependent. While NaOt-Bu is common, it can be incompatible with base-sensitive functional groups like esters. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄, paired with a highly active catalyst system, should be employed.[17]

Conclusion

The 2-cyclobutyl-bromo-1,2,3-triazole scaffold is a highly valuable platform for chemical innovation. The bromine atom serves as a linchpin for diversification, enabling access to a vast chemical space through robust and reliable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a comprehensive toolkit for installing aryl, alkynyl, and amino functionalities, respectively. By understanding the mechanistic underpinnings and carefully selecting the appropriate catalysts, ligands, and conditions as detailed in this guide, researchers can efficiently generate novel libraries of compounds for applications in drug discovery, agrochemicals, and materials science.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493. [Link]

-

ResearchGate. (2025). Functionalization of 2H-1,2,3-Triazole C-Nucleoside Template via N2 Selective Arylation. Retrieved from [Link]

-

Li, Z., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

-

Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

-

ZORA (Zurich Open Repository and Archive). (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. [Link]

-

Molecules. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

-

Molecules. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. [Link]

-

Bioorganic & Medicinal Chemistry. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

Arkat USA. (n.d.). Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes. [Link]

-

Organic Letters. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted. [Link]

-

MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-